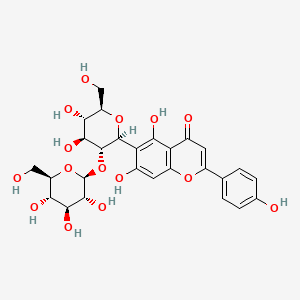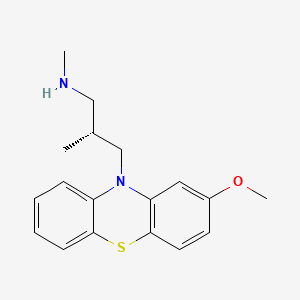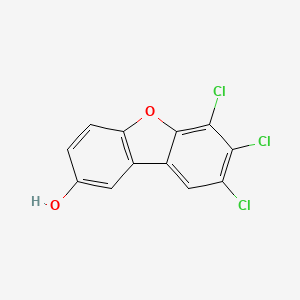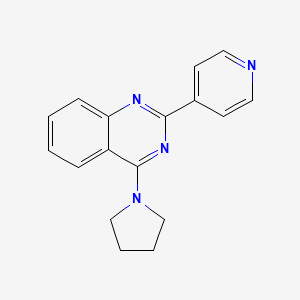
2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyridin-4-yl)-4-(pyrrolidin-1-yl)quinazoline is a member of the class of quinazolines that is quinazoline which is substituted at positions 2 and 4 by pyridin-4-yl and pyrrolidin-1-yl groups, respectively. It is a member of quinazolines, a member of pyrrolidines and a member of pyridines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Properties
2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline derivatives have shown promising results in antimicrobial and antitubercular activities. One study demonstrated the synthesis of 4-pyridylamino- and 4-(ethynylpyridine)quinazolines and their evaluation against Mycobacterium tuberculosis. The compounds exhibited promising minimum inhibitory concentrations (MIC90) and showed potential as anti-Mycobacterium tuberculosis agents (Dilebo et al., 2021).
Anti-tumor and Antimicrobial Agents
Another study synthesized and evaluated 2-pyridylquinazoline derivatives for their antiproliferative and antimicrobial activities. Certain compounds displayed selective antibacterial activity, particularly against Gram-positive bacteria, and were suggested as potential candidates for further developmental studies (Eweas et al., 2021).
Potential Anticancer Agents
In the realm of cancer research, new 2, 4-disubstituted quinazolines synthesized by an analog design approach showed significant anticancer activity against various cancer cell lines. One compound in particular demonstrated notable efficacy against the human adenocarcinoma cell line (Gurubasavaraj & Moshin, 2020).
Antimalarial Drug Lead
2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline derivatives have also been identified as promising antimalarial drug leads. A particular compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, was highlighted for its high antimalarial activity (Mizukawa et al., 2021).
Optoelectronic Materials
Quinazolines, including derivatives of 2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline, have been investigated for their potential applications in optoelectronics. These compounds are considered valuable for creating novel optoelectronic materials due to their luminescent properties, which are essential for devices like OLEDs and other photoelectric elements (Lipunova et al., 2018).
Eigenschaften
Produktname |
2-Pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline |
|---|---|
Molekularformel |
C17H16N4 |
Molekulargewicht |
276.34 g/mol |
IUPAC-Name |
2-pyridin-4-yl-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C17H16N4/c1-2-6-15-14(5-1)17(21-11-3-4-12-21)20-16(19-15)13-7-9-18-10-8-13/h1-2,5-10H,3-4,11-12H2 |
InChI-Schlüssel |
QKLVRDVIYGQGBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



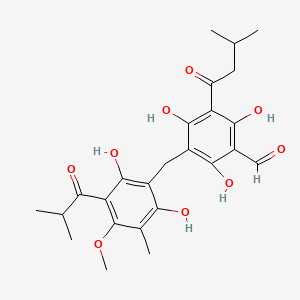
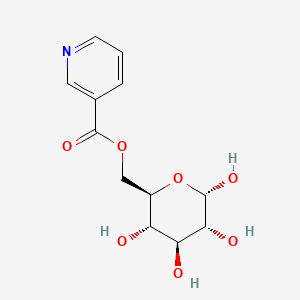
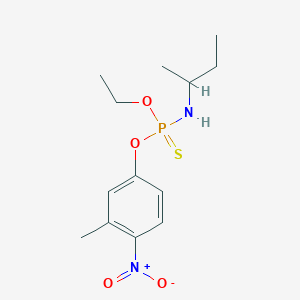
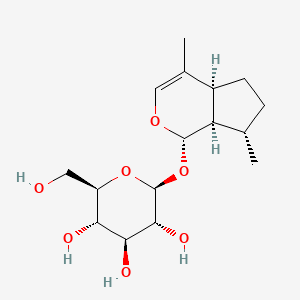
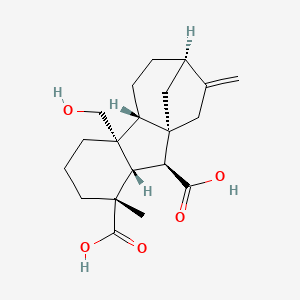
![[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone](/img/structure/B1194931.png)

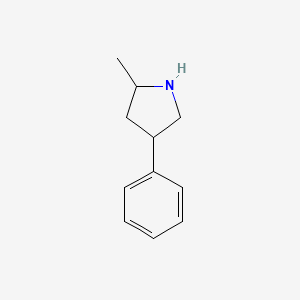
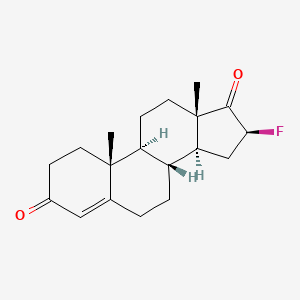
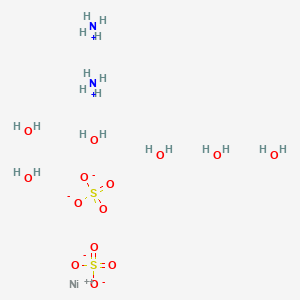
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1194941.png)
